N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(14-3-1-2-6-16-14)18-13-9-17-19(11-13)10-12-4-7-21-8-5-12/h1-3,6,9,11-12H,4-5,7-8,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSLBMNRHGFHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis process and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Several studies have indicated that compounds containing pyrazole and pyridine moieties exhibit promising anticancer properties. N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide has been investigated for its potential to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .
- Antimicrobial Properties :
- Neuropharmacology :
Material Science
- Synthesis of Novel Materials :
- Polymer Chemistry :
Case Study 1: Anticancer Mechanism Exploration
A study conducted by researchers at Mahatma Gandhi University examined the anticancer properties of this compound. The results demonstrated that the compound inhibited cell cycle progression in cancer cells, leading to apoptosis. Molecular docking studies revealed its interaction with key proteins involved in cell survival pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The findings indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a therapeutic agent in combating resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Target Compound :
- Core : Pyrazole (1H-pyrazol-4-yl) linked to pyridine-2-carboxamide.
- Substituents : Oxan-4-ylmethyl at pyrazole 1-position.
- Inferred Properties : The tetrahydropyran group likely improves solubility and reduces metabolic oxidation compared to linear alkyl chains. The pyridine-2-carboxamide may facilitate hydrogen bonding or π-π stacking in target interactions.
Compound from :
- Name : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.
- Core : Pyrazolo[3,4-b]pyridine (a fused bicyclic system).
- Substituents : Ethyl and methyl groups on pyrazole; phenyl and dimethyl groups on the pyridopyrazole.
- Molecular Weight : 374.4 g/mol.
- Key Differences : The extended aromatic system (pyrazolopyridine) may increase lipophilicity and binding affinity for kinases or other hydrophobic targets. However, the lack of a solubility-enhancing group (e.g., oxan-4-yl) could limit bioavailability .
Compound from :
- Name : N-(1H-pyrazol-4-yl)pyridine-4-carboxamide.
- Core : Pyrazole linked to pyridine-4-carboxamide.
- Substituents: No substituents on the pyrazole.
- Key Differences : The absence of the oxan-4-ylmethyl group reduces steric bulk and may alter binding orientation. Positional isomerism (pyridine-4-carboxamide vs. 2-carboxamide) could affect hydrogen-bonding patterns .
Functional Group and Bioactivity Implications
- Thiadiazole Derivatives (): Structure: 1,3,4-Thiadiazole cores with nitrophenyl and pyrazole substituents. Bioactivity: Four derivatives showed notable antimicrobial activity against E. coli, B. mycoides, and C. albicans. Comparison: The thiadiazole ring, being electron-deficient, contrasts with the pyrazole-pyridine system. This difference may influence redox properties and target selectivity. The target compound’s bioactivity remains unstudied in the provided evidence .
- Oxazole and Thiazole Analogues (): Example: 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide. Thiazole-containing compounds (e.g., in ) often exhibit kinase inhibition due to sulfur’s electronegativity .
Structural and Pharmacokinetic Trends
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes existing research findings, case studies, and relevant data on the biological activity of this compound.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carboxamide group and a pyrazole moiety linked to an oxan-4-ylmethyl group. The structural formula can be represented as follows:
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of this compound. For instance, derivatives of pyrazole compounds have shown significant activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1 | Capan-1 (Pancreatic) | 5.6 |
| 2 | HCT-116 (Colorectal) | 3.2 |
| 3 | NCI-H460 (Lung) | 4.8 |
These findings suggest that the compound exhibits strong antiproliferative effects, potentially through mechanisms involving DNA interaction and inhibition of key cellular processes like topoisomerase activity .
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The compound has been observed to intercalate into DNA, disrupting normal cellular replication and transcription processes.
- Topoisomerase Inhibition : Studies indicate that it may inhibit topoisomerase I and II, enzymes crucial for DNA unwinding during replication .
- Allosteric Modulation : The compound acts as a positive allosteric modulator for certain acetylcholine receptors, enhancing neurotransmitter efficacy and potentially influencing neuropharmacological outcomes .
Case Studies and Research Findings
Several case studies have explored the applications of this compound in various therapeutic contexts:
- Cancer Treatment : In vitro studies demonstrated that this compound could significantly reduce cell viability in pancreatic adenocarcinoma models, indicating its potential as a therapeutic agent in oncology.
- Neuropharmacology : Research has shown that it enhances cognitive function in animal models by modulating cholinergic pathways, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and oxane intermediates. A key step includes coupling the oxane-substituted pyrazole moiety with pyridine-2-carboxamide via amide bond formation. Reaction conditions (e.g., solvent choice, temperature, and catalysts like triethylamine) must be optimized to improve yields. For example, using polar aprotic solvents (e.g., dimethylformamide) and controlled heating (60–80°C) enhances coupling efficiency . Purification via column chromatography or recrystallization is critical to isolate the final product with >95% purity .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the connectivity of the pyrazole, oxane, and pyridine rings. High-resolution mass spectrometry (HRMS) confirms the molecular weight (e.g., theoretical MW: 369.5 g/mol) . X-ray crystallography or computational modeling (e.g., density functional theory) can resolve three-dimensional conformations, particularly the spatial arrangement of the oxane methyl group relative to the pyrazole ring .
Advanced Research Questions
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : The compound’s hydrophilicity is influenced by the oxane ring’s ether oxygen and the pyrazole’s nitrogen atoms. Solubility profiling in DMSO, PBS, and ethanol at varying pH levels (4–9) is recommended. Co-solvents like cyclodextrins or surfactants (e.g., Tween-80) can enhance aqueous solubility. Dynamic light scattering (DLS) monitors aggregation tendencies .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using reference compounds (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity). Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA) are critical .
Q. How does computational modeling predict target interactions?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding pockets in proteins like kinases or GPCRs. Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the carboxamide group and catalytic residues (e.g., Asp86 in EGFR). Free energy calculations (MM/PBSA) quantify binding affinities .
Critical Research Considerations
- Stereochemical Effects : The oxane ring’s chair conformation influences steric interactions with biological targets. Conformational analysis via NOESY NMR or variable-temperature studies is advised .
- Stability Under Storage : Lyophilization in amber vials at -20°C prevents degradation. Monitor via HPLC-UV (λ = 254 nm) every 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
